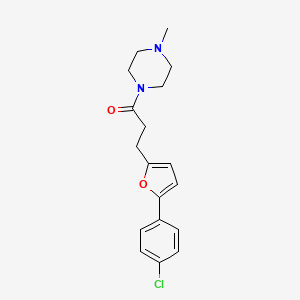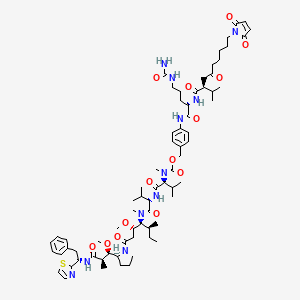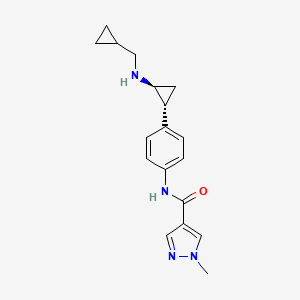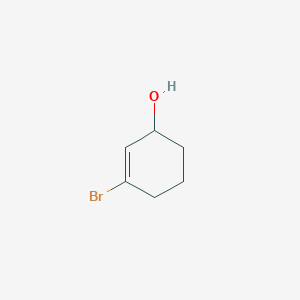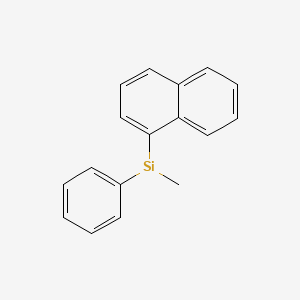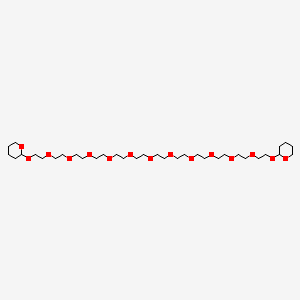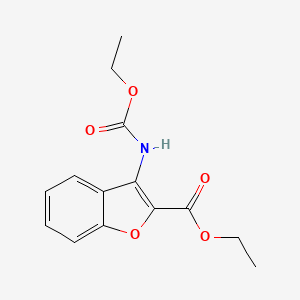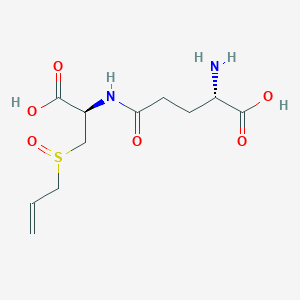
gamma-l-Glutamyl-s-allyl-l-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-l-Glutamyl-s-allyl-l-cysteine is a naturally occurring organosulfur compound found in garlic. It is known for its antioxidant, antiglycative, and metal-chelating properties . This compound is a dipeptide consisting of gamma-l-glutamyl and s-allyl-l-cysteine, and it plays a significant role in various biological processes.
Preparation Methods
Gamma-l-Glutamyl-s-allyl-l-cysteine can be synthesized through enzymatic methods. One common approach involves the use of Bacillus licheniformis gamma-glutamyltranspeptidase, which catalyzes the transpeptidation reaction between glutamine and s-allyl-l-cysteine . The optimal conditions for this reaction include a pH of 9.0, a temperature of 60°C, and specific concentrations of the reactants and enzyme . Industrial production methods may involve similar enzymatic processes, scaled up for larger yields.
Chemical Reactions Analysis
Gamma-l-Glutamyl-s-allyl-l-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfides, while reduction can yield thiols .
Scientific Research Applications
Gamma-l-Glutamyl-s-allyl-l-cysteine has a wide range of scientific research applications. In chemistry, it is used to study the kinetics and active sites of enzymes like glutathione synthetase . In biology, it is known for its role in enhancing soil suppressiveness to Fusarium wilt by stimulating indigenous bacterial antagonists . In medicine, it has been studied for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases . Additionally, it is used in the food industry for its antioxidant properties .
Mechanism of Action
The mechanism of action of gamma-l-Glutamyl-s-allyl-l-cysteine involves its interaction with various molecular targets and pathways. It exerts its effects by binding to enzymes like calpain, thereby inhibiting their activity . This compound also reduces oxidative stress by scavenging free radicals and chelating metal ions . In neurodegenerative diseases, it protects neurons from endoplasmic reticulum stress-induced toxicity .
Comparison with Similar Compounds
Gamma-l-Glutamyl-s-allyl-l-cysteine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include gamma-l-glutamyl-l-cysteine, s-allyl-l-cysteine, and s-ethyl-l-cysteine . While these compounds share some properties, such as antioxidant activity, this compound is particularly notable for its antiglycative effects and its role in enhancing soil suppressiveness .
Properties
Molecular Formula |
C11H18N2O6S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-prop-2-enylsulfinylethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H18N2O6S/c1-2-5-20(19)6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18)/t7-,8-,20?/m0/s1 |
InChI Key |
HNJGGWRGXDWZBY-ZLTTWBSJSA-N |
Isomeric SMILES |
C=CCS(=O)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C=CCS(=O)CC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11937746.png)
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)
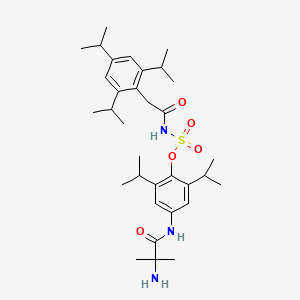
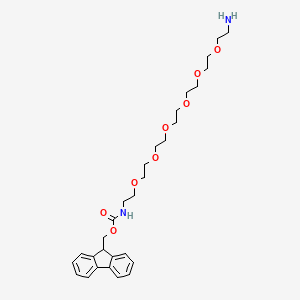
![2-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one](/img/structure/B11937769.png)

